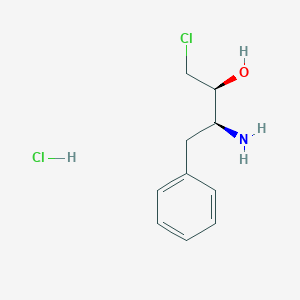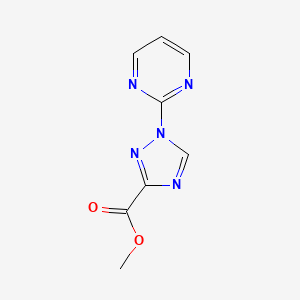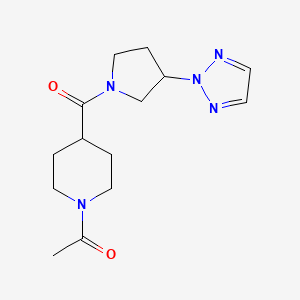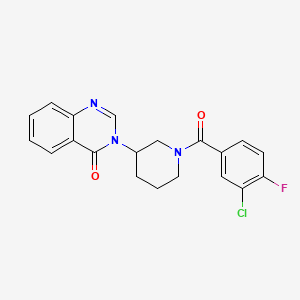
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a unique combination of functional groups, including a hydroxyl group, a thiophene ring, and a trifluoromethyl-substituted nicotinamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene-containing intermediate, which is then coupled with a nicotinamide derivative. The key steps may include:
Thiophene Synthesis: The thiophene ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis or the Gewald reaction.
Coupling Reaction: The thiophene intermediate is then coupled with a nicotinamide derivative under conditions that facilitate the formation of the amide bond. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or Dess-Martin periodinane.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or borane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific reaction conditions.
Common Reagents and Conditions
Oxidation: Jones reagent, Dess-Martin periodinane
Reduction: Lithium aluminum hydride (LAH), borane
Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide bond would produce an amine.
Wissenschaftliche Forschungsanwendungen
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to fully understand its efficacy and safety.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Wirkmechanismus
The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,1,3-benzothiadiazole-4-sulfonamide
- N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide
Uniqueness
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide is unique due to the presence of the trifluoromethyl group on the nicotinamide moiety, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack this functional group or have different substituents.
Eigenschaften
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2S/c17-16(18,19)14-2-1-12(9-21-14)15(23)20-6-3-11(4-7-22)13-5-8-24-10-13/h1-2,5,8-11,22H,3-4,6-7H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOYNNAEJONDOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCC(CCO)C2=CSC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B2395089.png)

![(2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-4-yl)methanamine oxalate](/img/structure/B2395094.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)
![2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2395100.png)
![4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2395101.png)
![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B2395102.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)
![5-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2395105.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2395107.png)
